BIMAX1 Binding Affinity (Kd) vs. BIMAX2 for Importin α
BIMAX1 binds to full-length importin α (Kap60p) with a dissociation constant (Kd) of 480 ± 170 pM, as measured by surface plasmon resonance (SPR) [1]. In contrast, the structurally optimized analog BIMAX2 exhibits a Kd of 4.4 ± 0.9 pM, representing a 109-fold higher affinity [1]. This difference is attributable to sequence variations that enhance interactions at the importin α minor site [2].
| Evidence Dimension | Binding affinity (Kd) for full-length importin α (Kap60p) |
|---|---|
| Target Compound Data | 480 ± 170 pM |
| Comparator Or Baseline | BIMAX2: 4.4 ± 0.9 pM |
| Quantified Difference | 109-fold higher affinity for BIMAX2 |
| Conditions | Surface plasmon resonance (SPR) using a Biacore system; importin α from Saccharomyces cerevisiae (Kap60p) [1] |
Why This Matters
For experiments requiring a less potent importin α inhibitor to avoid complete pathway blockade, BIMAX1 provides a tunable alternative to the ultra-high-affinity BIMAX2.
- [1] Kosugi S, Hasebe M, Tomita M, Yanagawa H. Design of Peptide Inhibitors for the Importin α/β Nuclear Import Pathway by Activity-Based Profiling. Cell Chemical Biology. 2008;15(9):940-949. View Source
- [2] Marfori M, Lonhienne TG, Forwood JK, Kobe B. Structural basis of high-affinity nuclear localization signal interactions with importin-α. Traffic. 2012;13(4):532-548. View Source
